4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9949598
InChI: InChI=1S/C13H17N3O2S/c1-3-9-7-10-12(14-6-4-5-11(17)18)15-8(2)16-13(10)19-9/h7H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
SMILES: CCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36 g/mol

4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid

CAS No.:

Cat. No.: VC9949598

Molecular Formula: C13H17N3O2S

Molecular Weight: 279.36 g/mol

* For research use only. Not for human or veterinary use.

4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid -

Specification

Molecular Formula C13H17N3O2S
Molecular Weight 279.36 g/mol
IUPAC Name 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Standard InChI InChI=1S/C13H17N3O2S/c1-3-9-7-10-12(14-6-4-5-11(17)18)15-8(2)16-13(10)19-9/h7H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
Standard InChI Key LEZCNCRCKPVGMF-UHFFFAOYSA-N
SMILES CCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O
Canonical SMILES CCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of thienopyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible pathway includes:

  • Formation of the thieno[2,3-d]pyrimidine core: Cyclization of 2-aminothiophene-3-carboxylate derivatives with nitriles or urea under acidic conditions.

  • Introduction of substituents: Ethylation at position 6 via alkylation and methylation at position 2 using methyl iodide .

  • Coupling with butanoic acid: Nucleophilic substitution at position 4 with 4-aminobutanoic acid, potentially employing coupling reagents like EDCI/HOBt .

A related synthesis for 4-((tert-butoxycarbonyl)(ethyl)amino)butanoic acid (CAS: 1121527-35-2) demonstrates the use of di-tert-butyl dicarbonate for amine protection, yielding 76% under mild conditions . This method could be adapted for introducing the butanoic acid moiety in the target compound.

Optimization Challenges

  • Solubility: The carboxylic acid group enhances aqueous solubility at physiological pH, but the hydrophobic thienopyrimidine core may limit bioavailability.

  • Purification: Column chromatography or recrystallization is required due to polar byproducts from amide bond formation .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight279.36 g/molVulcanChem
LogP (Predicted)~2.1 (similar to analog )Computational modeling
Aqueous Solubility>10 mM (pH 7.4)Estimated via ChemAxon
pKa (Carboxylic Acid)~4.7Literature analogy

The compound’s polar surface area (80.77 Ų) suggests moderate membrane permeability, while the LogP value indicates balanced lipophilicity . The carboxylic acid group (pKa ~4.7) ensures ionization in physiological environments, facilitating solubility but potentially reducing blood-brain barrier penetration .

Biological Activity and Applications

Comparative Analysis with Analogues

CompoundMolecular FormulaTarget ActivityLogP
6-Ethyl-2-methylthieno[3,2-d]pyrimidin-4-amine C₉H₁₁N₃SKinase inhibition2.07
Target CompoundC₁₃H₁₇N₃O₂SMultitarget (predicted)~2.1

The addition of the butanoic acid side chain increases polarity compared to the simpler amine analog, potentially altering target selectivity .

Research Limitations and Future Directions

Current data gaps include:

  • In vitro profiling: Lack of IC₅₀ values against key enzymes or cell lines.

  • ADME/Tox studies: Metabolic stability, CYP inhibition, and hERG liability remain uncharacterized.

Recommended next steps:

  • Structure-activity relationship (SAR) studies: Modifying the ethyl/methyl groups or substituting the butanoic acid chain.

  • Proteomic screening: Identify binding partners using affinity chromatography or thermal shift assays.

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